4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate
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Overview
Description
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is an organic compound that belongs to the isocyanate family It is characterized by the presence of a phenyl ring substituted with a hexafluoropropoxy group and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate typically involves the reaction of 4-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which acts as a catalyst. The reaction mixture is heated to a temperature of around 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly in the development of fluorinated materials.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, leading to the formation of ureas, carbamates, and other derivatives. The hexafluoropropoxy group imparts unique properties to the compound, such as increased lipophilicity and stability, which can influence its interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde
- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol
- 1,1,1,3,3,3-Hexafluoropropan-2-ol
Uniqueness
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is unique due to the presence of both the hexafluoropropoxy group and the isocyanate functional group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications. The hexafluoropropoxy group enhances the compound’s lipophilicity and resistance to degradation, while the isocyanate group provides a versatile reactive site for chemical transformations.
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-6(2-4-7)17-5-18/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJXDMVUMYAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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